molecular formula C21H23FN4S B381574 4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 314261-82-0

4-[4-(2-Fluorophenyl)-1-piperazinyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B381574
CAS RN: 314261-82-0
M. Wt: 382.5g/mol
InChI Key: SPJAGMWVLNDQPZ-UHFFFAOYSA-N
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Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .


Molecular Structure Analysis

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 . The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .


Chemical Reactions Analysis

The compound’s chemical reactions are primarily related to its inhibitory effects on ENT1 and ENT2 . The compound’s structure-activity relationship has been studied, with the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring being essential for the inhibitory effects on ENT1 and ENT2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 474.6 g/mol . It has a topological polar surface area of 131 Ų and a complexity of 723 . It has a rotatable bond count of 4 and a hydrogen bond acceptor count of 9 .

properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4S/c1-14-23-20(19-15-6-2-5-9-18(15)27-21(19)24-14)26-12-10-25(11-13-26)17-8-4-3-7-16(17)22/h3-4,7-8H,2,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJAGMWVLNDQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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